N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an ethyl group, a fluorophenoxy group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction.
Formation of the Butanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring and fluorophenoxy group may play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylpiperidin-4-yl)-2-(4-chlorophenoxy)butanamide: Similar structure with a chlorine atom instead of fluorine.
N-(1-ethylpiperidin-4-yl)-2-(4-methylphenoxy)butanamide: Contains a methyl group instead of fluorine.
N-(1-ethylpiperidin-4-yl)-2-(4-nitrophenoxy)butanamide: Contains a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-3-16(22-15-7-5-13(18)6-8-15)17(21)19-14-9-11-20(4-2)12-10-14/h5-8,14,16H,3-4,9-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDJNSIVZWNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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